molecular formula C12H15N3 B13642984 1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine

1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine

Cat. No.: B13642984
M. Wt: 201.27 g/mol
InChI Key: BAJSNTLCTIFMQR-UHFFFAOYSA-N
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Description

1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The compound is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group) attached to the imidazole ring, and an ethanamine group attached to the imidazole ring

Preparation Methods

The synthesis of 1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of p-tolylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting imidazole derivative is then reacted with ethylamine to introduce the ethanamine group. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present on the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazole derivatives .

Scientific Research Applications

1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both the imidazole ring and the p-tolyl group, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethanamine

InChI

InChI=1S/C12H15N3/c1-8-3-5-10(6-4-8)11-7-14-12(15-11)9(2)13/h3-7,9H,13H2,1-2H3,(H,14,15)

InChI Key

BAJSNTLCTIFMQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)C(C)N

Origin of Product

United States

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